1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one
Brand Name: Vulcanchem
CAS No.: 1326921-15-6
VCID: VC4321512
InChI: InChI=1S/C10H11FO3S/c1-7-3-4-10(9(11)5-7)15(13,14)6-8(2)12/h3-5H,6H2,1-2H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)C)F
Molecular Formula: C10H11FO3S
Molecular Weight: 230.25

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one

CAS No.: 1326921-15-6

Cat. No.: VC4321512

Molecular Formula: C10H11FO3S

Molecular Weight: 230.25

* For research use only. Not for human or veterinary use.

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one - 1326921-15-6

Specification

CAS No. 1326921-15-6
Molecular Formula C10H11FO3S
Molecular Weight 230.25
IUPAC Name 1-(2-fluoro-4-methylphenyl)sulfonylpropan-2-one
Standard InChI InChI=1S/C10H11FO3S/c1-7-3-4-10(9(11)5-7)15(13,14)6-8(2)12/h3-5H,6H2,1-2H3
Standard InChI Key VQSLGHJQXTTYNK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)C)F

Introduction

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one is a chemical compound that belongs to the class of sulfones. It is characterized by its specific structural features, including a fluorine atom and a methyl group attached to the phenyl ring, which are linked to a propan-2-one moiety via a sulfonyl group. Despite the lack of specific information in the provided search results, this compound can be analyzed based on general principles of organic chemistry and potential applications of similar compounds.

Synthesis and Preparation

The synthesis of 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with propan-2-one in the presence of a base. This reaction is a common method for forming sulfone derivatives.

ReagentsConditionsProduct
2-Fluoro-4-methylbenzenesulfonyl chlorideBase (e.g., pyridine), solvent (e.g., dichloromethane)1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one

Potential Applications

Sulfone compounds like 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one can have various applications in organic synthesis and pharmaceutical chemistry. They may serve as intermediates in the synthesis of more complex molecules or exhibit biological activities such as antimicrobial or anticancer properties.

Application AreaPotential Use
Organic SynthesisIntermediate for complex molecules
Pharmaceutical ChemistryPotential biological activities (e.g., antimicrobial, anticancer)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator